molecular formula C16H23N3O2 B7533699 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide

1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide

Cat. No. B7533699
M. Wt: 289.37 g/mol
InChI Key: SKUWEPWHMTUIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves its ability to inhibit the activity of certain enzymes and receptors. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to inhibit the activity of histone deacetylase (HDAC) and phosphodiesterase 4 (PDE4), which are involved in cancer and inflammation, respectively. 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide also acts as an antagonist of the nicotinic acetylcholine receptor (nAChR), which is involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide are mainly related to its ability to inhibit HDAC, PDE4, and nAChR. Inhibition of HDAC leads to the acetylation of histones, which can alter gene expression and induce apoptosis in cancer cells. Inhibition of PDE4 leads to the suppression of pro-inflammatory cytokines, which can reduce inflammation. Inhibition of nAChR leads to the reduction of oxidative stress and inflammation, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide for lab experiments is its ability to selectively inhibit HDAC, PDE4, and nAChR, which makes it a useful tool for studying the role of these enzymes and receptors in various diseases. However, one limitation of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide is its low solubility, which can limit its effectiveness in certain experiments.

Future Directions

For the research of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide and to identify potential side effects.

Synthesis Methods

The synthesis of 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide involves the reaction of N-methylpiperidin-4-amine with 4-chloro-1-butanol, followed by acetylation with acetic anhydride and pyridine. The resulting product is then treated with 1-bromoethyl-4-methylbenzene to obtain 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide.

Scientific Research Applications

1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been found to reduce inflammation by inhibiting the activation of NF-κB and suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

1-acetyl-N-methyl-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12(14-4-8-17-9-5-14)18(3)16(21)15-6-10-19(11-7-15)13(2)20/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUWEPWHMTUIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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